molecular formula C16H12Cl2N2S2 B2831958 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 727718-10-7

4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B2831958
CAS No.: 727718-10-7
M. Wt: 367.31
InChI Key: FYOFLNNAGNWVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Emergence in Heterocyclic Chemistry

The development of thieno[2,3-d]pyrimidine derivatives traces back to the mid-20th century, when Baker et al. first synthesized thieno[3,4-d]pyrimidine in 1947. Subsequent work by McClelland and Stammers in 1948 expanded this family with thieno[3,2-d]pyrimidine, while Baker’s 1953 report introduced thieno[2,3-d]pyrimidine. These foundational studies established the scaffold’s versatility, but interest surged only in the late 1960s when Roth demonstrated the bioactivity of 2,4-diaminothieno[2,3-d]pyrimidines as folate biosynthesis inhibitors.

The specific compound 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine emerged from efforts to enhance the pharmacological profile of thienopyrimidines through strategic substitutions. The incorporation of a cyclopentane ring fused to the thienopyrimidine core, as seen in related structures like 4-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine, aimed to improve metabolic stability and target affinity. The addition of a (4-chlorophenyl)thio methyl group at position 2 reflects a broader trend in medicinal chemistry to exploit sulfur-containing moieties for modulating electronic properties and lipophilicity.

Table 1: Key Historical Milestones in Thienopyrimidine Chemistry
1947 Synthesis of thieno[3,4-d]pyrimidine by Baker et al.
1948 First thieno[3,2-d]pyrimidine reported
1953 Thieno[2,3-d]pyrimidine scaffold introduced
1969 Bioactivity of 2,4-diamino derivatives demonstrated
2022 Anti-inflammatory cyclopenta-thienopyrimidines synthesized

Structural Uniqueness and Bridged Ring System Significance

The compound’s architecture combines three distinct features:

  • Fused Bicyclic Core : The 6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine system imposes planar rigidity, enhancing π-π stacking interactions with biological targets. This contrasts with monocyclic pyrimidines, which exhibit greater conformational flexibility and reduced binding specificity.
  • Chlorine Substituents : The 4-chloro group on the pyrimidine ring and the 4-chlorophenylthio moiety introduce electron-withdrawing effects, polarizing the molecule and facilitating nucleophilic aromatic substitution reactions. Comparative studies show chloro-substituted thienopyrimidines exhibit 3–5× higher inhibitory activity against kinase targets than their non-halogenated analogs.
  • Thioether Linkage : The methylthio bridge at position 2 enhances lipid solubility (logP ≈ 3.2), as calculated via Hansch analysis, while the sulfur atom serves as a hydrogen bond acceptor. This dual role is critical for membrane penetration and target engagement, as demonstrated in KDR kinase inhibitors.

The bridged cyclopentane-thienopyrimidine system also imposes torsional strain, reducing the activation energy for ring-opening reactions. For example, under basic conditions, the dihydrocyclopentane ring undergoes selective oxidation to form ketone derivatives, a pathway exploited in prodrug design. Furthermore, X-ray crystallography of analogous compounds reveals a dihedral angle of 12.5° between the thieno and pyrimidine rings, optimizing orbital overlap for charge-transfer interactions.

Properties

IUPAC Name

12-chloro-10-[(4-chlorophenyl)sulfanylmethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S2/c17-9-4-6-10(7-5-9)21-8-13-19-15(18)14-11-2-1-3-12(11)22-16(14)20-13/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOFLNNAGNWVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine or nitrile under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Thioether Formation: The thioether linkage is typically introduced via a nucleophilic substitution reaction, where a chloromethyl group reacts with a thiol derivative, such as 4-chlorothiophenol, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alkoxides to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: SnCl₂, H₂/Pd-C

    Substitution: NaOH, K₂CO₃, various nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thieno[2,3-d]pyrimidines

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • HeLa Cells : The compound demonstrated an IC50 value of approximately 34 μM against HeLa cells, indicating potent anticancer activity.
  • HCT-116 Cells : Similar cytotoxic effects were observed with an IC50 of 36 μM against HCT-116 cells (colon cancer) .

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Antimicrobial Properties

The presence of the chlorophenyl and thioether groups in the compound structure enhances its potential as an antimicrobial agent. Studies have shown that derivatives of thieno[2,3-d]pyrimidines possess activity against various bacterial strains, indicating that this compound may also exhibit similar properties.

Pesticide Development

The unique structure of This compound makes it a promising candidate for developing new pesticides. Its ability to interact with biological systems can be exploited to create effective agrochemicals that target specific pests while minimizing environmental impact.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its structural characteristics allow for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds can enhance the efficiency and stability of electronic devices.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity IC50 values of 34 μM (HeLa) and 36 μM (HCT-116)
Antimicrobial ActivityVarious studiesPotential effectiveness against bacterial strains
Pesticide DevelopmentOngoing researchPromising candidate for new agrochemicals
Organic ElectronicsPreliminary dataPossible use in OLEDs and OPVs

Mechanism of Action

The mechanism of action of 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and thioether groups. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituents Biological Activity Melting Point (°C) Solubility Reference
Target Compound 4-Cl, 2-[(4-Cl-C6H4)S-CH2] Antibacterial, Anticancer N/A DMF, glacial acetic acid
2-[(2-Trifluorocarbonyl-4-chlorophenyl)amino]-1-[4-(thienopyrimidinyl)phenyl]ethanone (6h) Trifluoroacetyl group Antibacterial 105 Cold glacial acetic acid
1-[4-(Thienopyrimidinyl)phenyl]-2-(1H-benzimidazol-2-ylamino)ethanone (6j) Benzimidazole moiety Antibacterial 105 DMF
N-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Piperazine linkage Enhanced bioavailability N/A Water (with starch nanoparticles)
  • Trifluoroacetyl and Benzimidazole Derivatives (6h, 6j): These derivatives (Rf = 0.47) demonstrate comparable antibacterial activity but differ in solubility.
  • Piperazine-Modified Analogues: Introduction of a piperazine group (e.g., N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide) improves water solubility and oral bioavailability when formulated with starch nanoparticles, highlighting the impact of polar substituents on pharmacokinetics .

Functional Group Variations

  • 4-Methoxy and 4-(Dialkylamino) Derivatives: Substitution of the 4-chloro group with methoxy or dialkylamino groups (e.g., 4-methoxy-thieno[2,3-d]pyrimidine) alters electronic properties, reducing electrophilicity and shifting activity from anticancer to kinase modulation .
  • Ethyl Ester Derivatives (e.g., ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate): Esterification increases molecular weight (296.77 g/mol) and hydrophobicity (density: 1.382 g/cm³), affecting membrane permeability .

Biological Activity

4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and antibacterial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C₁₆H₁₂Cl₂N₂S₂
  • CAS Number : 727718-10-7
  • Linear Formula : C16H12Cl2N2S2

This structure incorporates a thieno-pyrimidine core with significant substituents that contribute to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to the thieno-pyrimidine structure. Notably, derivatives of this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Reference
1HeLa34
2HCT-11636
3MCF-759
4A54970

These results indicate that modifications in the substituents significantly affect the cytotoxicity of the compounds. For instance, the presence of a 4-CF₃-C₆H₄ group enhanced activity against HeLa and HCT-116 cells.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX). In vitro studies have demonstrated:

CompoundCOX-2 Inhibition IC₅₀ (μmol)Reference
50.04 ± 0.09
60.04 ± 0.02

These values are comparable to celecoxib, a standard anti-inflammatory drug, indicating strong potential for therapeutic applications in inflammatory diseases.

Antibacterial Activity

In addition to anticancer and anti-inflammatory effects, the compound has been evaluated for antibacterial activity. The synthesized derivatives showed varying degrees of effectiveness against several bacterial strains:

CompoundBacterial StrainActivity LevelReference
ASalmonella typhiModerate to Strong
BBacillus subtilisModerate
CStaphylococcus aureusWeak

The presence of specific functional groups was found to enhance antibacterial efficacy, suggesting a structure-activity relationship that warrants further investigation.

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of derivatives were tested for cytotoxicity against various cancer cell lines. The findings indicated that certain substitutions led to significant increases in potency, particularly in compounds featuring electron-withdrawing groups.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer proliferation and inflammation. The docking results suggest favorable interactions that could be exploited in drug design.
  • In Vivo Studies : Preliminary animal studies have indicated that these compounds can reduce tumor size in xenograft models, supporting their potential as therapeutic agents in oncology.

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis involves multi-step reactions, including cyclization and nucleophilic substitution. Key steps:

  • Cyclopenta-thienopyrimidine core formation : Use cyclopentanone derivatives with thiophene precursors under reflux in DMF or DMSO to promote cyclization .
  • Chlorination and functionalization : Introduce chlorine at the 4-position via POCl₃ or SOCl₂, followed by thioether linkage formation using (4-chlorophenyl)thiol under basic conditions (e.g., NaH) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) achieves >95% purity .

Q. How should structural characterization be performed?

Use a combination of:

  • NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 2.56 ppm for methyl groups; ¹³C NMR for aromatic carbons) .
  • X-ray crystallography : Resolve bicyclic structure and thioether bond geometry (e.g., dihedral angles between thieno and pyrimidine rings) .
  • GC-MS/HPLC-MS : Verify molecular weight (e.g., m/z 260.74 for methyl-phenyl analogs) .

Q. What storage conditions ensure compound stability?

  • Store at 2–8°C in airtight, light-resistant containers.
  • Avoid moisture and strong oxidizers (e.g., peroxides) to prevent degradation of the thioether bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Modify substituents : Compare analogs with varying groups (e.g., methyl, isobutyl, trifluoromethyl) at the 2- and 4-positions .
  • Biological testing : Screen against bacterial strains (e.g., E. coli, S. aureus) using MIC assays to link substituents to activity .
  • Computational modeling : Perform docking studies to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Substituent (Position)Biological Activity (MIC, µg/mL)Key SAR Insight
Methyl (2)8.2 (E. coli)Enhances lipophilicity
Isobutyl (2)4.5 (S. aureus)Improves membrane penetration
Trifluoromethyl (4)2.1 (P. aeruginosa)Increases electron-withdrawing effects
Data adapted from thienopyrimidine analogs .

Q. How to resolve contradictions in reported antibacterial activity data?

  • Assay standardization : Use consistent bacterial strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton agar) .
  • Orthogonal validation : Confirm results with dual methods (e.g., broth microdilution and disk diffusion) .
  • Control for compound purity : Ensure >95% purity via HPLC before testing to exclude impurities affecting results .

Q. What challenges arise in scaling up synthesis?

  • Reaction optimization : Transition from batch to continuous flow reactors to control exothermic reactions (e.g., chlorination steps) .
  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
  • Byproduct management : Use inline IR spectroscopy to monitor intermediates and minimize side products .

Q. How does this compound interact with biological targets?

Preliminary studies suggest:

  • Kinase inhibition : Binds ATP pockets in protein kinases (e.g., EGFR) via hydrophobic interactions with the cyclopenta ring .
  • Antimicrobial mechanism : Disrupts folate biosynthesis by inhibiting dihydropteroate synthase (DHPS), validated via enzyme kinetics (Ki = 0.8 µM) .

Methodological Notes

  • Data Reproducibility : Replicate synthesis and bioassays ≥3 times; report mean ± SEM .
  • Advanced Analytics : Use LC-QTOF-MS for metabolite identification in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.